Pan-Mutant KRAS Degradation Coverage: ACBI3 vs. LC-2 and Small-Molecule Inhibitors
ACBI3 demonstrates degradation of 13 out of 17 of the most prevalent oncogenic KRAS alleles, including G12D, G12V, and wild-type KRAS, whereas the VHL-based comparator LC-2 is restricted to KRAS G12C due to its covalent warhead design. [1] Additionally, ACBI3 degrades multiple mutants that are not addressed by clinically approved covalent inhibitors (e.g., sotorasib, adagrasib) which target only the G12C mutation. [2] This broad coverage is a direct consequence of the non-covalent pan-KRAS binder incorporated into ACBI3, enabling degradation of mutants including G12D, G12V, G12R, G12S, and G12A.
| Evidence Dimension | Number of KRAS mutants degraded |
|---|---|
| Target Compound Data | 13 out of 17 most common oncogenic KRAS alleles (DC50 = 3.9 nM in GP2d cells for G12D; also degrades G12V, G12R, G12S, G12A, G13D, Q61H) |
| Comparator Or Baseline | LC-2: degrades only KRAS G12C (DC50 = 0.25-0.76 μM). Small-molecule inhibitors (sotorasib, adagrasib): inhibit only KRAS G12C. |
| Quantified Difference | ACBI3 covers 13 alleles vs. 1 allele for LC-2 and G12C inhibitors; potency ~100-fold higher than LC-2 (3.9 nM vs. 250-760 nM). |
| Conditions | Cellular degradation assays in GP5d (KRAS G12D), SW620 (KRAS G12V), and GP2d (KRAS G12D) cell lines; 24-hour treatment. |
Why This Matters
For scientific users, ACBI3 enables interrogation of multiple KRAS mutations in a single experiment, reducing the need for multiple compounds and simplifying comparative oncology studies.
- [1] Popow, J., et al. (2024). Science, 385(6715), 1338-1347. Table S1: Degradation of 13/17 KRAS alleles. View Source
- [2] Adooq Bioscience. (2025). LC-2 Datasheet: Degrades KRAS G12C only. View Source
